molecular formula C11H13ClO B1176224 (-)-Tioconazole CAS No. 144025-09-2

(-)-Tioconazole

Cat. No.: B1176224
CAS No.: 144025-09-2
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Description

(-)-Tioconazole is a chiral enantiomer of the broad-spectrum imidazole antifungal agent Tioconazole. As a research compound, its primary characterized mechanism of action is the inhibition of the fungal cytochrome P450 enzyme lanosterol 14-α demethylase. This inhibition disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to increased cellular permeability and cell death . In addition to its well-documented antifungal properties, Tioconazole has been identified as a ligand for tubulin in mammalian cells. Research indicates that it binds near the colchicine site on tubulin, inhibiting its polymerization, depolymerizing microtubules, and causing cell cycle arrest at mitosis . This dual mechanism—targeting ergosterol synthesis in fungi and tubulin polymerization in mammalian cells—makes this compound a valuable tool for researchers studying fungal cell biology, the cytoskeleton, cell cycle dynamics, and mechanisms of programmed cell death. The specific activity of the isolated (-)-enantiomer, compared to the racemic mixture, is a subject of ongoing investigative interest. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

144025-09-2

Molecular Formula

C11H13ClO

Origin of Product

United States

Fundamental Chemical and Stereochemical Research into Tioconazole

Structural Characterization and Conformational Analysis in Solution and Solid State

Tioconazole (B1681320), chemically named 1-{2-[(2-chloro-3-thienyl)methoxy]-2-(2,4-dichlorophenyl)ethyl}-1H-imidazole, possesses a chiral center at the carbon atom bearing the imidazole (B134444) and the (2,4-dichlorophenyl)methoxy group. nih.gov This chiral center gives rise to two enantiomers: (+)-Tioconazole and (-)-Tioconazole. The compound's structure includes an imidazole ring, a 2,4-dichlorophenyl ring, and a 2-chloro-3-thienylmethoxy moiety connected by an ethyl linker containing the chiral center and an ether linkage. nih.gov

Structural characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N) and X-ray diffraction are crucial for confirming the structure and determining the conformation of tioconazole in both solution and solid states. researchgate.net Spectroscopic methods like Infrared (IR) and Raman spectroscopy also provide valuable information about the vibrational modes and functional groups present. nih.govresearchgate.net Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) can be used to determine melting points and assess thermal stability, which can be influenced by the solid-state form. researchgate.net

Elucidation of Specific Stereoisomerism and Its Significance in Biochemical Interactions

The presence of a single chiral center in tioconazole leads to the existence of enantiomers. wikipedia.orgwikidata.org While tioconazole is often used as a racemic mixture, understanding the properties and interactions of the individual enantiomers, specifically this compound, is vital because stereoisomerism can significantly impact how a molecule interacts with biological systems. bath.ac.uk Biological processes, including interactions with enzymes and receptors, are often stereoselective, meaning they can preferentially interact with one enantiomer over the other. bath.ac.uk

In the context of antifungal activity, tioconazole's primary target is the fungal cytochrome P450 enzyme 14-alpha demethylase. nih.govncats.iodrugbank.com The specific stereochemistry of this compound at the chiral center is likely to play a crucial role in its binding affinity and inhibitory potency against this enzyme. The precise fit and orientation of the molecule within the enzyme's active site are dictated by its three-dimensional structure, which is directly influenced by its stereochemistry. researchgate.netresearchgate.net Differences in the spatial arrangement of functional groups in the (-)-enantiomer compared to the (+)-enantiomer can lead to variations in binding interactions, such as hydrogen bonds, van der Waals forces, and π-π interactions, with the amino acid residues in the active site. researchgate.netresearchgate.netgoogle.com

While specific detailed research focusing solely on the biochemical interactions of this compound enantiomer was not extensively found in the search results, the general principle of stereoselectivity in drug-target interactions strongly suggests that the (-)-form will have a distinct binding profile and potentially different biological activity compared to the (+)-enantiomer or the racemate. bath.ac.uk Studies on other chiral azole antifungals have demonstrated such stereoselective interactions with cytochrome P450 enzymes. jst.go.jp

Impact of Chirality on Molecular Recognition and Binding Affinity

Chirality is a fundamental property that governs molecular recognition in biological systems. researchgate.netresearchgate.netcarellgroup.de Biological receptors, enzymes, and other proteins are chiral entities themselves, and their interactions with chiral ligands like tioconazole are often highly selective for one enantiomer. bath.ac.uk This selective interaction is termed chiral recognition. researchgate.netresearchgate.net

For this compound, its chirality at the benzylic carbon dictates its three-dimensional shape and the precise spatial arrangement of its imidazole, dichlorophenyl, and chlorothienylmethoxy moieties. When this compound approaches the active site of 14-alpha demethylase, specific non-covalent interactions occur between the molecule and the enzyme. researchgate.netresearchgate.netgoogle.com These interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, are highly dependent on the stereochemistry of the ligand and the complementary chiral environment of the binding site. researchgate.netresearchgate.net

Data illustrating the impact of chirality on binding affinity for other systems highlights the general principle:

Chiral MoleculeChiral Selector/TargetEnantiomersBinding Energy Difference (kcal/mol)
Ofloxacin and Flumequine researchgate.netChiral Stationary PhaseEnantiomers-4.7 to -5.7 (range of binding affinities)
Decursinol, Epoxide, CGK012 researchgate.netChiral SelectorR and SDifference consistent with enantioselectivity
β-adrenergic antagonists mdpi.comCM-β-CDEnantiomers-3.410 to -5.984 (range of binding free energies)

Advanced Synthetic Methodologies for Tioconazole and Its Analogues

The synthesis of tioconazole involves the construction of the molecule from simpler precursors, typically involving the formation of the key linkages and the introduction of the various functional groups. wikipedia.orgnewdrugapprovals.orggoogle.com Given that tioconazole possesses a chiral center, the synthesis of the pure (-)-enantiomer requires specific methodologies that control the stereochemical outcome of the reaction.

Chiral Synthesis and Stereoselective Approaches

Chiral synthesis and stereoselective approaches are essential for obtaining this compound in enantiopure form. Unlike the synthesis of the racemic mixture, which can be achieved through standard methods, the synthesis of a single enantiomer requires the introduction of chirality during the synthetic process or the separation of the enantiomers after a racemic synthesis. uni-wuppertal.deamazon.com

Stereoselective synthesis aims to favor the formation of one stereoisomer over the other. This can be achieved through various strategies:

Chiral Pool Approach: Utilizing naturally occurring chiral starting materials to build the target molecule with the desired stereochemistry.

Asymmetric Synthesis: Employing chiral reagents, catalysts, or auxiliaries to induce asymmetry during a reaction that creates the chiral center. uni-wuppertal.dersc.orgnih.gov For instance, asymmetric reduction of a prochiral ketone precursor could be used to generate the chiral alcohol intermediate with high enantiomeric excess. uni-wuppertal.de

Chiral Catalysis: Using chiral catalysts (organocatalysts, organometallic catalysts, or biocatalysts) to direct the stereochemical outcome of a reaction. rsc.orgnih.gov

Diastereoselective Synthesis: Creating a new chiral center in a molecule that already contains one or more chiral centers, favoring the formation of a specific diastereomer.

While specific details on the chiral synthesis of this compound were not explicitly detailed in the search results, the general principles of stereoselective synthesis are applicable. Research into the stereoselective synthesis of other chiral azole antifungals and compounds with similar structural features provides relevant insights. uni-wuppertal.denih.gov For example, studies have explored asymmetric reduction of ketones and Mitsunobu reactions with chiral intermediates to achieve enantiopure azole derivatives. uni-wuppertal.de

Development of Novel Synthetic Pathways

The development of novel synthetic pathways for tioconazole and its analogues is driven by the need for more efficient, cost-effective, and environmentally friendly routes, as well as the desire to access specific structural variations for SAR studies. newdrugapprovals.orggoogle.com Traditional synthetic routes for azole antifungals, including tioconazole, can sometimes involve harsh conditions or hazardous reagents. newdrugapprovals.org

Novel synthetic methodologies can include:

Catalytic Reactions: Utilizing various catalysts (e.g., transition metal catalysts, organocatalysts) to facilitate reactions under milder conditions and with improved selectivity.

Flow Chemistry: Performing reactions in continuous flow systems, which can offer better control over reaction parameters, improved safety, and scalability.

Green Chemistry Approaches: Developing synthetic routes that minimize waste, use less toxic solvents and reagents, and consume less energy.

A reported synthesis of tioconazole involves a displacement reaction between 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol and 2-chloro-3-(chloromethyl)thiophene. wikipedia.orgnewdrugapprovals.org Patents describe variations of this synthesis, including the use of specific solvents like DMF and bases, and potentially catalysts like PEG600 to improve efficiency and yield. google.com Research continues to explore alternative strategies to synthesize the core structure and introduce the necessary substituents.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Derivatization strategies involve modifying the chemical structure of tioconazole to create a series of analogues. By systematically altering different parts of the molecule, researchers can study how these structural changes impact the compound's biological activity, leading to the establishment of Structure-Activity Relationships (SAR). nih.govresearchgate.netnih.govscirp.org SAR studies are crucial for understanding which parts of the molecule are essential for activity and for designing new compounds with improved potency, selectivity, or pharmacokinetic properties. researchgate.netnih.gov

For tioconazole, derivatization can involve modifications to:

The imidazole ring: Altering substituents on the imidazole ring or replacing it with other azole or heterocyclic systems.

The dichlorophenyl ring: Introducing different substituents or changing their positions.

The chlorothienyl moiety: Modifying or replacing the thiophene (B33073) ring and the chlorine substituent.

The ethyl linker and ether linkage: Varying the length or nature of the linker, or replacing the oxygen atom with other atoms or groups.

By synthesizing and testing these analogues, researchers can gather data on their antifungal activity against various fungal strains. researchgate.netscirp.orgkthmcollege.ac.in Analysis of this data allows for the correlation of specific structural features with observed biological effects. For example, SAR studies on other antifungal compounds have shown that the nature and position of substituents on aromatic rings or the properties of linker regions can significantly influence activity. nih.govnih.govscirp.org These studies often involve synthesizing a library of analogues and evaluating their minimum inhibitory concentrations (MICs) against relevant fungi. scirp.orgkthmcollege.ac.in Computational methods, such as molecular docking and QSAR (Quantitative Structure-Activity Relationship), can complement experimental SAR studies by providing theoretical insights into the relationship between molecular structure and activity. researchgate.netresearchgate.net

Theoretical Molecular Properties Relevant to Biological Interactions

Understanding the theoretical molecular properties of this compound is crucial for elucidating its behavior in biological systems and optimizing its interaction with biological targets and delivery systems. Computational methods, such as quantum-chemical calculations and molecular modeling, provide valuable insights into these properties.

Quantum-Chemical Calculations of Solvation Energies and Their Role in Biological Medium Interactions

Quantum-chemical calculations are employed to determine the solvation energies of molecules, which reflect their interaction with a solvent medium. For Tioconazole and its derivatives, calculations of the change in Gibbs free energy (∆G) of solvation have been performed in different media, including water and chloroform (B151607) ptfarm.pl. These calculations help predict the solubility and permeability of the compound in various biological environments ptfarm.pl.

Studies have shown that the ∆G values of solvation by water molecules are discriminative for Tioconazole and certain ring derivatives ptfarm.pl. For instance, the ∆G of solvation for Tioconazole in water was calculated to be -0.51 kcal/mol ptfarm.pl. Modifications to the imidazole ring, such as the addition of -OH or -CH2OH substituents, resulted in more negative ∆G values in water (-3.25 kcal/mol and -1.58 kcal/mol, respectively), suggesting potentially better interaction with a polar medium ptfarm.pl. The hydrochloride form of Tioconazole showed a significantly more negative ∆G of solvation in water (-44.17 kcal/mol) ptfarm.pl. In a solvent with a dielectric constant similar to octanol, such as chloroform, the ∆G values for Tioconazole and its -OH, -CH2OH derivatives, and hydrochloride were -5.25 kcal/mol, -2.72 kcal/mol, -3.32 kcal/mol, and -27.17 kcal/mol, respectively ptfarm.pl.

These calculated solvation energies can serve as parameters for estimating water solubility and permeability, properties critical for a drug's bioavailability nih.gov. The differences in solvation free enthalpies calculated for Tioconazole and other azoles like oxyconazole correlate with their differing solubility and permeability characteristics nih.gov.

Interactive Table 1: Calculated Gibbs Free Energy of Solvation (∆G) for Tioconazole and Derivatives

CompoundSolvent∆G (kcal/mol)
TioconazoleWater-0.51
Tioconazole (-OH derivative)Water-3.25
Tioconazole (-CH2OH derivative)Water-1.58
Tioconazole HydrochlorideWater-44.17
TioconazoleChloroform-5.25
Tioconazole (-OH derivative)Chloroform-2.72
Tioconazole (-CH2OH derivative)Chloroform-3.32
Tioconazole HydrochlorideChloroform-27.17

*Data derived from reference ptfarm.pl.

Computational Assessment of Hydrophobic Properties and Membrane Association Tendencies

Hydrophobic properties are key determinants of a molecule's interaction with lipid membranes and its distribution within biological systems ptfarm.pl. Computational methods are used to assess the hydrophobic nature of Tioconazole and predict its membrane association tendencies. Solvation energies in solvents of different polarities can be used to establish hydrophobic properties ptfarm.pl.

Molecular docking studies have provided insights into how Tioconazole interacts with biological targets, often involving hydrophobic residues within binding sites. For example, in the active site of CYP8B1, where (S)-tioconazole binds, the surrounding residues within a certain proximity are predominantly hydrophobic researchgate.net. This suggests that hydrophobic interactions play a significant role in the binding of Tioconazole to this enzyme researchgate.net.

The poor aqueous solubility of Tioconazole is a known characteristic, which limits its bioavailability in certain formulations researchgate.net. This low solubility is indicative of its hydrophobic nature researchgate.netmdpi.com. Computational assessments of hydrophobicity contribute to understanding this behavior and designing appropriate delivery systems mdpi.com.

Molecular Architecture Analysis within Self-Assembled Systems (e.g., Transethosomes)

Molecular architecture analysis, often employing in silico molecular modeling techniques, is vital for understanding the behavior of Tioconazole within self-assembled drug delivery systems like transethosomes mdpi.com. These analyses reveal the spatial arrangement of the drug within the carrier system and how this arrangement influences properties like membrane permeation mdpi.com.

Elucidation of Molecular and Biochemical Mechanisms of Action

Fungal Ergosterol (B1671047) Biosynthesis Pathway Inhibition

Ergosterol is a critical component of fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. Tioconazole (B1681320) disrupts the synthesis of ergosterol, leading to compromised fungal cell membranes and ultimately cell death. patsnap.com

Detailed Mechanism of Lanosterol (B1674476) 14α-Demethylase (CYP51A1/ERG11) Antagonism

Tioconazole exerts its antifungal effect by interacting with and inhibiting the enzyme lanosterol 14α-demethylase. patsnap.comdrugbank.comnih.goviqb.est3db.ca This enzyme, a cytochrome P-450 enzyme also known as CYP51A1 in molds and ERG11 in yeasts, is crucial for converting lanosterol to ergosterol in the fungal sterol biosynthesis pathway. patsnap.comdrugbank.compatsnap.commdpi.com Azole antifungals like tioconazole bind to the heme iron within the active site of CYP51A1/ERG11, competing with the natural substrate, lanosterol. mdpi.com This binding prevents the enzyme from performing the essential demethylation step at the 14α position of lanosterol. patsnap.comdrugbank.comiqb.es

Accumulation of 14α-Methylated Sterols and Their Disruptive Effects on Fungal Membranes

The inhibition of lanosterol 14α-demethylase by tioconazole leads to a blockage in the ergosterol synthesis pathway. patsnap.comdrugbank.comiqb.es This blockage results in the accumulation of 14α-methylated sterols, such as lanosterol, within the fungal cell membrane. patsnap.com These accumulated aberrant sterols cannot adequately substitute for ergosterol in maintaining membrane structure and function.

Alterations in Fungal Membrane Permeability, Stability, and Functionality

The accumulation of 14α-methylated sterols and the depletion of ergosterol caused by tioconazole's action significantly alter the properties of the fungal cell membrane. patsnap.comdrugbank.comiqb.esannalsmedres.org The membrane becomes increasingly permeable and loses its structural stability. patsnap.comiqb.esannalsmedres.orgmedscape.comsmolecule.com This increased permeability leads to the leakage of essential intracellular components, such as phosphorus-containing compounds and potassium, disrupting cellular homeostasis. iqb.es Furthermore, the altered membrane architecture interferes with the function of various membrane-bound enzymes and proteins vital for processes like nutrient transport, signal transduction, and cell division. patsnap.com These collective disruptions ultimately inhibit fungal growth and replication, leading to fungal cell death. patsnap.com

Mammalian Cytoskeletal Perturbation

Beyond its primary antifungal mechanism, tioconazole has been shown to exhibit cytotoxic effects in mammalian cells, partly attributed to its interaction with the cytoskeleton, specifically tubulin. nih.govnih.govresearchgate.netreferencecitationanalysis.com

Direct Binding to Tubulin Proteins and Identification of Binding Sites (e.g., Colchicine (B1669291) Site)

Studies have demonstrated that tioconazole can bind directly to tubulin, the protein subunit that forms microtubules. nih.govnih.govreferencecitationanalysis.comresearchgate.net In vitro assays using goat brain tubulin have shown that tioconazole binds to tubulin with a dissociation constant (Kd) of approximately 28.3 ± 0.5 μM. nih.govnih.govreferencecitationanalysis.comresearchgate.net Research, including in vitro tubulin competition experiments and computational analysis, suggests that tioconazole binds near the colchicine binding site on tubulin. nih.govnih.govresearchgate.netresearchgate.netnottingham.ac.uk Molecular docking studies indicate that tioconazole binds at the interface of the tubulin heterodimer. nih.govresearchgate.net Competition assays with colchicine further support that tioconazole likely binds at or near the colchicine site and can displace colchicine from its binding site. nih.govresearchgate.net The binding of tioconazole has been observed to induce a "curved" conformation in the tubulin dimer in molecular dynamics simulations. nih.govnih.govresearchgate.net

Inhibition of Microtubule Polymerization In Vitro

Tioconazole has been shown to inhibit the assembly of microtubules in vitro. nih.govnih.govreferencecitationanalysis.comresearchgate.net Light scattering assays have demonstrated that tioconazole inhibits the polymerization of both MAP-free and MAP-rich tubulin in a concentration-dependent manner. nih.govresearchgate.net For example, at concentrations of 40 μM and 80 μM, tioconazole inhibited the polymerization of MAP-free tubulin by 35% and 68%, respectively, compared to control at its saturation point. nih.gov This inhibition of tubulin assembly contributes to the observed depolymerization of microtubules in mammalian cells treated with tioconazole. nih.govnih.gov

Disruption of Microtubule Dynamics and Spindle Formation in Cultured Cells

Information regarding the direct disruption of microtubule dynamics and spindle formation by (-)-Tioconazole in cultured cells was not prominently found in the search results. The provided information primarily focuses on its effects on autophagy and enzyme interactions.

Autophagy Pathway Modulation

This compound has been identified as an inhibitor of autophagy, a cellular process involved in the degradation and recycling of damaged organelles and proteins. This modulation of the autophagy pathway has been investigated, particularly in the context of cancer cells. nih.govresearchgate.netthno.orgnih.gov

Inhibition of ATG4 Cysteine Protease Activity (ATG4A and ATG4B)

Research indicates that this compound acts as an inhibitor of the ATG4 family of cysteine proteases, specifically ATG4A and ATG4B. nih.govresearchgate.netnih.gov Studies have shown that this compound can inhibit the activities of ATG4A and ATG4B with half-maximal inhibitory concentration (IC50) values of 1.3 µM and 1.8 µM, respectively. nih.govresearchgate.netnih.gov This inhibition is a key mechanism by which this compound affects the autophagy pathway. nih.govthno.org

Table 1: Inhibition of ATG4 Protease Activity by this compound

Target EnzymeIC50 (µM)
ATG4A1.3
ATG4B1.8

Mechanistic Analysis of Substrate Cleavage Obstruction and Autophagic Flux Impairment

Mechanistic studies, including computational docking and molecular dynamics simulations, suggest that this compound can stably occupy the active site of ATG4, particularly in its open conformation. nih.govresearchgate.netthno.orgnih.gov This binding is thought to obstruct the entry of the C-terminus of LC3, a key substrate for ATG4 proteases, into the catalytic pocket. researchgate.net This obstruction of substrate cleavage by ATG4 leads to reduced autophagic flux in cells treated with this compound. nih.govresearchgate.netnih.gov Impaired autophagic flux can result in the accumulation of autophagosomes and diminished autophagic activity. nih.govnih.gov The inhibition of ATG4 by this compound may also inhibit LC3-II degradation instead of stimulating its formation, suggesting a blockage in the later stages of autophagy, such as the fusion of autophagosomes and lysosomes. nih.gov

Interaction with Allosteric Regulation Sites of Autophagy-Related Proteins (e.g., LC3)

In addition to interacting with the active site of ATG4, molecular dynamics simulations suggest that this compound can also transiently interact with the allosteric regulation site in LC3. nih.govresearchgate.netnih.gov This interaction with LC3, alongside the active site binding of ATG4, contributes to the observed obstruction of substrate binding and the reduction in autophagic flux. nih.govresearchgate.netnih.gov

Impact on PI3K/AKT/mTOR Signaling Pathway

Research has explored the impact of this compound on the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in regulating cell growth, proliferation, and survival, and is often dysregulated in cancer. Studies have indicated that this compound, particularly in combination with other agents, can modulate this pathway. For instance, a synergistic effect of combinatorial treatment involving this compound has been shown to modulate autophagic flux inhibition due to ATG4B inhibition, which disrupts the enzymatic degradation of autophagosome cargo via autophagosome-lysosome fusion blockage. nih.gov This inhibition of the late autophagy step and disruption of the autophagic degradation process, blocking LC3-II turnover and p62 degradation, was accompanied by a significant accumulation of LC3-II and p62 levels. nih.gov This suggests that this compound's effects on autophagy, mediated through ATG4B inhibition, can influence cellular processes potentially linked to the PI3K/AKT/mTOR pathway, although a direct inhibitory effect of this compound specifically on the kinases (PI3K, AKT, mTOR) within this pathway was not explicitly detailed in the provided search results. The PI3K/AKT/mTOR pathway is known to be dysregulated in various cancers, driving uncontrolled cell growth and resistance to apoptosis. vulcanchem.comwikipedia.org

Mammalian Cytochrome P450 Enzyme Interaction

Information regarding the specific interaction of this compound with mammalian Cytochrome P450 (CYP) enzymes was not extensively detailed in the provided search results. While CYP enzymes, particularly CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, are known to be involved in the metabolism of many drugs biotransformer.cabiotransformer.cabiotransformer.caprobes-drugs.org, the direct impact of this compound as an inhibitor or substrate of these specific enzymes was not clearly established in the search results. Some results mentioned CYP enzyme interactions in a general context or in relation to other compounds. bidd.groupwikipedia.orgwikipedia.orgbidd.groupidrblab.netwikipedia.orgmims.comcdutcm.edu.cncdutcm.edu.cncdutcm.edu.cncdutcm.edu.cnhznu.edu.cncdutcm.edu.cn

Inhibition Kinetics and Selectivity for Specific Human P450 Isoforms (e.g., CYP3A4, CYP2D6, CYP8B1)

While tioconazole is primarily recognized for inhibiting fungal CYP51, it can also interact with human cytochrome P450 (CYP) enzymes drugbank.comnih.govlgmpharma.comncats.ioyoutube.com. Azole antifungals, in general, tend to be poorly selective P450 inhibitors rcsb.orgnih.gov. Studies have investigated the inhibitory effects of tioconazole on various human CYP isoforms, including CYP3A4, CYP2D6, and CYP8B1 drugbank.comrcsb.orgnih.gov.

Research indicates that tioconazole can inhibit human CYP3A4 activity. drugbank.com Although specific detailed inhibition kinetics (like Ki or IC50 values for CYP3A4 and CYP2D6) for tioconazole are not extensively detailed in the immediate search results, the interaction with CYP3A4 is noted in the context of potential drug interactions drugbank.com.

More specific data is available regarding the interaction with human CYP8B1. Tioconazole has been shown to bind to and inhibit human CYP8B1, an enzyme involved in bile acid synthesis rcsb.orgnih.gov. Studies have reported submicromolar dissociation constants for tioconazole binding to CYP8B1, indicating effective inhibition of its native reaction rcsb.orgnih.gov. The IC50 values for tioconazole against CYP8B1 have been reported to be under 10 µM, placing it among effective azole inhibitors of this enzyme, although less potent than miconazole (B906) and econazole (B349626) researchgate.net.

Data on the inhibitory potency of several azole inhibitors against human CYP8B1 is presented in the table below.

CompoundIC50 (µM) for CYP8B1
MiconazoleSubmicromolar
EconazoleSubmicromolar
Tioconazole< 10
Clotrimazole< 10
Liarozole~40

Note: IC50 values are approximate and derived from reported findings researchgate.net. Submicromolar indicates values below 1 µM.

Structural Basis of P450 Enzyme Binding (e.g., Co-crystal Structures with CYP8B1)

The structural basis of tioconazole binding to cytochrome P450 enzymes involves the coordination of the azole nitrogen atom to the heme iron within the enzyme's active site rcsb.orgnih.govresearchgate.net. This interaction is a common mechanism for azole antifungals inhibiting P450 enzymes rcsb.orgnih.govresearchgate.net.

A co-crystal structure of human CYP8B1 in complex with (S)-tioconazole has been determined (PDB code 7LYX) rcsb.orgnih.govresearchgate.netresearchgate.netumich.edu. This structure provides direct evidence of how tioconazole binds to this specific human P450 isoform rcsb.orgnih.govresearchgate.net. In the co-crystal structure, the imidazole (B134444) nitrogen of (S)-tioconazole is shown to form a coordinate covalent bond with the heme iron of CYP8B1, with a reported distance of 2.56 Å researchgate.net. The inhibitor binds within the active site of the enzyme rcsb.orgnih.govresearchgate.net. Analysis of this co-crystal structure, along with comparisons to other P450 enzymes, helps in understanding the features of the CYP8B1 active site that influence inhibitor binding and can potentially guide the design of more selective inhibitors rcsb.orgnih.gov.

Figure illustrating the binding of tioconazole within the CYP8B1 active site would typically show the tioconazole molecule positioned near the heme group, with the imidazole nitrogen oriented towards the iron atom. The surrounding residues within the active site cavity that interact with tioconazole would also be depicted, highlighting the specific molecular contacts researchgate.netresearchgate.net.

Modulation of Steroidogenic Enzyme Activity (e.g., Prostatic Aromatase Inhibition)

Tioconazole, like other imidazole drugs, is known to inhibit cytochrome P450-dependent steroidogenic enzymes nih.govoup.comnih.gov. This includes the inhibition of human placental aromatase (CYP19A1) nih.govoup.com. Aromatase is a key enzyme in steroidogenesis, responsible for the conversion of androstenedione (B190577) and testosterone (B1683101) into estrone (B1671321) and estradiol, respectively drugbank.comdrugbank.com.

Studies have investigated the effectiveness of imidazole drugs, including tioconazole, in inhibiting human prostatic aromatase activity nih.gov. Research has shown that tioconazole inhibits prostatic aromatase activity in a dose-dependent manner nih.gov. The inhibitory potency of tioconazole against human prostatic aromatase, determined by its IC50 value, has been reported nih.gov.

The IC50 values for the inhibition of human prostatic aromatase activity by several imidazole drugs are presented in the table below.

CompoundIC50 (µmol/L) for Prostatic Aromatase
4-hydroxyandrostenedione1.57
Bifonazole1.6
Tioconazole1.69
Clotrimazole1.73
Econazole1.87
Miconazole2.0
Isoconazole2.2
Ketoconazole (B1673606)4.7

Note: Data derived from research on the inhibition of human prostatic aromatase activity nih.gov.

These IC50 values for prostatic aromatase are generally higher than those reported for the inhibition of human placental aromatase by the same imidazole drugs, with the exception of ketoconazole nih.gov.

Beyond aromatase, tioconazole and other azole antifungals have also been shown to inhibit other steroidogenic enzymes, such as CYP17 (17α-hydroxylase/17,20-lyase) in human adrenal microsomes oup.com. The inhibition potencies (IC50 values) for tioconazole against CYP17 activities have been reported to be in the low micromolar range oup.com.

Other Cellular and Enzymatic Interactions

Molecular Interactions with Membrane Phospholipids (B1166683)

Tioconazole has been shown to interact with membrane phospholipids drugbank.comnih.govlgmpharma.comncats.ioyoutube.commedicaldialogues.int3db.cajddtonline.infomedeasy.health. These interactions can lead to increased cellular permeability, further contributing to the disruption of fungal cell membrane integrity caused by ergosterol depletion drugbank.comnih.govlgmpharma.comncats.ioyoutube.commedicaldialogues.int3db.cajddtonline.infomedeasy.health. While the exact nature of these interactions can vary, they likely involve the intercalation of the lipophilic tioconazole molecule into the phospholipid bilayer, altering membrane fluidity and function drugbank.comnih.govlgmpharma.comncats.ioyoutube.commedicaldialogues.int3db.cajddtonline.infomedeasy.health.

Interaction TypeEffectRelevance
Inhibition of Endogenous RespirationInterferes with microbial energy production.Contributes to antimicrobial activity.
Interaction with Membrane PhospholipidsIncreases cellular permeability, disrupts membrane integrity.Enhances antifungal effect.
Gardos Channel BlockageInhibits calcium and potassium ion transport across the cell membrane.Potential impact on cellular signaling and function.

Alterations in Purine Uptake and Triglyceride/Phospholipid Biosynthesis

Beyond its impact on ergosterol synthesis, tioconazole may also influence other cellular processes in fungi. Research suggests that tioconazole can inhibit the uptake of purine. drugbank.comnih.govjddtonline.infolgmpharma.comt3db.ca Additionally, it may impair the biosynthesis of triglycerides and/or phospholipids. drugbank.comnih.govjddtonline.infolgmpharma.comt3db.ca These effects could contribute to the disruption of fungal cellular functions and growth, although the precise mechanisms and their relative importance compared to ergosterol inhibition require further detailed investigation.

Inhibition of Morphological Transitions in Fungi (e.g., Yeast-to-Mycelial Forms)

Morphological transitions, such as the conversion of yeast to mycelial forms, are critical for the pathogenicity of many fungi, including Candida albicans. mdpi.com Studies indicate that tioconazole may inhibit the transformation of yeasts to mycelial forms. drugbank.comnih.govjddtonline.infolgmpharma.comt3db.ca This inhibition of fungal morphogenesis could be another mechanism by which tioconazole exerts its antifungal effects, potentially reducing the ability of fungi to invade tissues and cause disseminated infections.

Investigation of Antibacterial Activities against Gram-Positive Cocci

In addition to its established antifungal properties, tioconazole has been shown to exhibit antibacterial effects, particularly against certain Gram-positive cocci bacteria. drugbank.comnih.govhpra.iexfarma.itdrugbank.com In vitro assays have demonstrated tioconazole's potency against Staphylococci and Enterococci, with MIC50 values ranging from 1 to 8 micrograms/ml. nih.gov This dual activity suggests potential therapeutic applications in mixed infections involving both fungi and susceptible Gram-positive bacteria.

Table 1: In vitro Susceptibility of Gram-Positive Bacteria to Tioconazole

Bacterial SpeciesMIC50 (µg/ml)MIC90 (µg/ml)
Staphylococci1-8-
Enterococci1-8-
Lactobacillus spp.-≥ 256

Note: Data compiled from in vitro susceptibility assays. nih.gov

Exploration of Anti-parasitic Activities

Beyond its antibacterial effects, tioconazole has also been explored for potential anti-parasitic activities. Research indicates that tioconazole exhibits anti-parasitic activity. medchemexpress.commedchemexpress.cnnih.govclinisciences.com Studies investigating drugs that interfere with the ergosterol pathway, including tioconazole, have shown activity against promastigote and intracellular amastigote forms of Leishmania species, such as L. (L.) amazonensis, L. (V.) braziliensis, and L. (L.) infantum. eurekaselect.com These findings suggest that tioconazole's mechanisms targeting sterol synthesis may also be effective against certain parasites that rely on similar pathways.

Table 2: Activity of Tioconazole Against Leishmania Species

Parasite SpeciesFormActivity Observed
L. (L.) amazonensisPromastigoteEliminated
L. (L.) amazonensisAmastigoteEliminated
L. (V.) braziliensisPromastigoteEliminated
L. (V.) braziliensisAmastigoteEliminated
L. (L.) infantumPromastigoteEliminated
L. (L.) infantumAmastigoteEliminated

Note: Data compiled from studies investigating leishmanicidal activity. eurekaselect.com

Cellular and Subcellular Research Models

In Vitro Fungal Studies

Tioconazole (B1681320) has been extensively studied in vitro to understand its effects on various fungal species. These studies focus on determining the concentrations required to inhibit fungal growth and viability, analyzing the morphological and ultrastructural changes induced in fungal cells, and comparing its fungistatic and fungicidal activities against different types of fungi.

Concentration-Dependent Inhibition of Fungal Growth and Viability

In vitro studies have demonstrated that Tioconazole inhibits the growth of a broad spectrum of fungi, including yeasts and dermatophytes, in a concentration-dependent manner. asm.orgmedchemexpress.comnih.govasm.org For instance, Tioconazole has shown potent activity against Candida spp., Torulopsis glabrata, Cryptococcus neoformans, and dermatophyte fungi such as Trichophyton spp. and Microsporum spp. asm.orgnih.govnih.gov Minimum inhibitory concentrations (MICs) and minimum fungicidal concentrations (MFCs) are determined to quantify this effect. mdpi.com Studies have indicated that Tioconazole can inhibit the growth of various fungal species at concentrations well below their quoted MICs. asm.orgasm.org

Interactive Table 1: Concentration-Dependent Inhibition of Fungal Growth by Tioconazole (Illustrative Data based on Search Results)

Fungal SpeciesMIC Range (µg/mL) (Illustrative)MFC Range (µg/mL) (Illustrative)
Candida albicans≤ 0.5 - 12.5Higher than MIC
Candida spp. (other)≤ 0.5 - 12.5Higher than MIC
Torulopsis glabrata≤ 0.5 - 12.5Higher than MIC
Dermatophytes< 3.12
Aspergillus spp.Similar to miconazole (B906)

Tioconazole has been reported to be more active than miconazole against most fungal species examined in some studies. asm.orgnih.govnih.govkarger.com

Microscopic Analysis of Cellular Morphology and Ultrastructural Damage

The mechanism of action of Tioconazole involves the inhibition of ergosterol (B1671047) synthesis, which leads to structural and functional damage to the fungal cell membrane. drugbank.comchemicalbook.com Microscopic analysis of fungal cells exposed to Tioconazole can reveal significant morphological and ultrastructural alterations. While specific details on microscopic findings were limited in the provided search results, the general understanding of azole antifungals suggests that the depletion of ergosterol and accumulation of 14α-methyl sterols can lead to increased membrane permeability and disruption of cellular processes. drugbank.comchemicalbook.com Changes in mitochondrial ultrastructure have also been observed in studies involving antifungal agents affecting sterol synthesis, which appears to coincide with a loss of mitochondrial function. fgsc.net Scanning electron microscopy has been used to analyze the morphology and particle size of Tioconazole itself. nih.govunr.edu.arresearchgate.net

Comparative Studies of Fungistatic versus Fungicidal Activities against Diverse Fungal Species (e.g., Candida spp., dermatophytes)

Tioconazole exhibits both fungistatic and fungicidal activities depending on the concentration and the fungal species. chemicalbook.comscielo.br At lower concentrations, it primarily inhibits fungal growth (fungistatic effect), while at higher concentrations, it can lead to fungal cell death (fungicidal effect). chemicalbook.com Studies have shown that Tioconazole is fungicidal in vitro against Candida albicans and other Candida species. drugbank.comkarger.comunr.edu.ar Its fungicidal activity against Candida spp. has been observed to be rapid at concentrations fourfold higher than the MIC, leading to complete sterilization of the culture after a short exposure time. karger.com Against dermatophytes, Tioconazole is generally considered fungicidal. unr.edu.arscielo.br Comparative studies have indicated that Tioconazole possesses greater fungicidal activity than other azoles like clotrimazole, econazole (B349626), ketoconazole (B1673606), and miconazole against Candida species. unr.edu.arresearchgate.net

Mammalian Cell Line Research (Mechanistic Cytotoxicity Investigations)

Beyond its antifungal applications, Tioconazole has been investigated for its cytotoxic effects on various mammalian cell lines, particularly cancer cell lines. These studies aim to elucidate the mechanisms underlying its toxicity, including its impact on the cell cycle and the induction of apoptosis. nih.govnih.govresearchgate.net

Analysis of Cell Cycle Arrest Phases (e.g., Mitotic Block)

Research has shown that Tioconazole can induce cell cycle arrest in mammalian cells. nih.govnih.govresearchgate.netmedchemexpress.com Studies using HeLa cells (cervical cancer cell line) have demonstrated that Tioconazole inhibits cell growth by arresting the cell cycle progression at mitosis. nih.govnih.govresearchgate.netmedchemexpress.com This mitotic block is a key mechanism by which Tioconazole exerts its cytotoxic effect on these cells. nih.govnih.govresearchgate.net At a concentration of 20 µM, Tioconazole was found to induce the maximum mitotic block in HeLa cells after 24 hours of treatment, with around 37% of cells arrested at this phase. nih.gov Higher concentrations of Tioconazole led to cells undergoing apoptosis without a further increase in the number of mitotic cells. nih.gov The mitotic arrest is linked to the ability of Tioconazole to bind to tubulin and cause depolymerization of microtubules, which are essential for proper chromosome segregation during mitosis. nih.govnih.govresearchgate.net

Interactive Table 2: Effect of Tioconazole on Cell Cycle Arrest in HeLa Cells (based on Search Results)

Tioconazole Concentration (µM)Percentage of Cells Arrested at Mitosis (24h) (Approximate)
1013%
2037%
3035%
4013%

Note: Data is based on reported findings in HeLa cells. nih.govmedchemexpress.com

Induction of Apoptosis and Related Biochemical Pathways in Specific Cell Lines (e.g., HeLa, A549, MCF-7, HEK-293)

Tioconazole has been shown to induce apoptosis, a form of programmed cell death, in various mammalian cell lines. nih.govnih.govmedchemexpress.com In HeLa cells, Tioconazole induced toxicity through apoptotic cell death, following the mitotic block. nih.govnih.gov Studies have quantified the percentage of cells undergoing apoptosis at different concentrations, showing a concentration-dependent increase in apoptotic cells. medchemexpress.com For example, in HeLa cells, 4%, 17%, and 32% of cells were observed to be undergoing apoptosis at 10, 20, and 40 µM concentrations of Tioconazole, respectively. medchemexpress.com Higher concentrations were associated with more pronounced nuclear fragmentation and chromatin condensation, characteristic features of apoptosis. medchemexpress.com

Tioconazole has also demonstrated cytotoxic effects on other cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HEK-293 (human embryonic kidney) cells. nih.gov The half-maximal inhibitory concentrations (IC50) for inhibiting the proliferation of these cell lines have been determined. nih.gov

Interactive Table 3: Cytotoxic Effect of Tioconazole on Various Cell Lines (based on Search Results)

Cell LineIC50 (µM) (Approximate)
HeLa14.9 ± 0.7
A54918.9 ± 0.4
MCF-718.2 ± 0.5
HEK-29321.2 ± 0.01

Note: IC50 values represent the concentration of Tioconazole required to inhibit cell growth by 50%. Data is based on reported findings. nih.gov

The induction of apoptosis by Tioconazole can involve various biochemical pathways. Research suggests that Tioconazole can inhibit the PI3K/AKT/mTOR signaling pathway and block autophagy, processes that are often dysregulated in cancer cells and can influence cell survival and death. medchemexpress.comnih.govnih.govmdpi.com Inhibition of autophagy by Tioconazole has been shown to enhance the cytotoxic effects of chemotherapeutic drugs in cancer cells. nih.govmdpi.comresearchgate.net Additionally, studies have explored the role of reactive oxygen species (ROS)-dependent apoptosis and the involvement of caspases (e.g., caspase-3 and caspase-9) in Tioconazole-induced cell death in certain cell lines like MCF-7. nih.govmdpi.comfstjournal.com.br

Investigation of Cell Migration Inhibition and Associated Molecular Events

Studies using HeLa cells as a model have demonstrated that tioconazole can significantly hinder cell migration. At concentrations lower than its half-maximal inhibitory concentration (IC50), tioconazole delayed the migration of HeLa cells. For instance, after 24 hours, control cells showed 31% migration, while cells treated with 10 µM and 20 µM tioconazole exhibited only 25% and 10% migration, respectively. After 48 hours, control cells had migrated 63%, whereas cells treated with 10 µM and 20 µM tioconazole showed only 34% and 13% migration, respectively. These differences were statistically significant (p < 0.0001). nih.govmedchemexpress.commedchemexpress.cn

The molecular mechanisms underlying tioconazole's effects on cell migration appear to involve the inhibition of microtubule assembly. Tioconazole has been shown to bind to tubulin, the primary component of microtubules, near the colchicine (B1669291) binding site. nih.govnih.gov This binding leads to the apparent depolymerization of microtubules and causes defects in chromosomal congression during metaphase, ultimately resulting in mitotic block and the induction of apoptosis in HeLa cells. nih.govmedchemexpress.comnih.gov The inhibition of microtubule dynamics is a likely contributor to the observed reduction in cell migration.

Synergistic Cellular Effects with Other Biochemical Modulators (e.g., Vinblastine, Doxorubicin (B1662922), Chloroquine)

Research has indicated that tioconazole can exhibit synergistic effects when combined with other agents, particularly in inhibiting cancer cell growth.

Synergy with Vinblastine: Tioconazole has been shown to synergistically inhibit the growth of HeLa cells when combined with Vinblastine. nih.govnih.gov Vinblastine is a known microtubule-depolymerizing agent. nih.gov The combination of tioconazole and Vinblastine augmented the percentage of mitotic block, suggesting a synergistic effect on microtubule assembly inhibition. nih.govnih.gov For example, a combination of 0.5 nM Vinblastine with 10 µM or 15 µM tioconazole suppressed HeLa cell growth by 61% and 71%, respectively. nih.gov The combination index (CI) values for these combinations were found to be less than 1 (0.63 ± 0.1 for 0.5 nM Vinblastine with 10 µM tioconazole and 0.52 ± 0.02 for 0.5 nM Vinblastine with 15 µM tioconazole), indicating a synergistic effect in inhibiting cell proliferation. nih.gov

Synergy with Doxorubicin and Chloroquine (B1663885): A study investigating combination therapy in MCF-7 breast cancer cells explored the synergistic effects of tioconazole and/or chloroquine in combination with doxorubicin. nih.govscispace.comresearchgate.netnih.gov Molecular docking analysis suggested that chloroquine and tioconazole could potentially inhibit the PI3K and ATG4B pathways. nih.govresearchgate.netresearchgate.net The combination therapy significantly inhibited cancer cell viability and the PI3K/AKT/mTOR pathway, while also blocking tumor-supporting autophagic flux and inducing apoptotic pathways. nih.govscispace.comresearchgate.netnih.govresearchgate.net The triple combination treatment showed an increase in the percentage of cell death compared to single agents. nih.gov The IC50 values for the combinations were lower than that of doxorubicin alone, further supporting a synergistic cytotoxic effect. nih.gov

Data on Cell Migration Inhibition in HeLa Cells:

Tioconazole Concentration (µM)Migration at 24 hours (%)Migration at 48 hours (%)
Control3163
102534
201013

Data on HeLa Cell Proliferation Inhibition with Tioconazole and Vinblastine Combination:

Vinblastine Concentration (nM)Tioconazole Concentration (µM)Cell Growth Suppression (%)Combination Index (CI)
0.510610.63 ± 0.1
0.515710.52 ± 0.02

Molecular Basis of Fungal Resistance to Tioconazole

Genetic Mechanisms of Resistance

Genetic modifications within the fungal genome are a primary driver of resistance to azole antifungals like (-)-Tioconazole. These alterations primarily target the biosynthetic pathway of ergosterol (B1671047), an essential component of the fungal cell membrane and the principal target of azole action.

The ERG11 gene encodes lanosterol (B1674476) 14α-demethylase, the enzyme directly inhibited by this compound and other azoles. patsnap.com Mutations in this gene can lead to amino acid substitutions in the enzyme, which may reduce its binding affinity for the drug. nih.govresearchgate.net This decreased affinity means that higher concentrations of the antifungal agent are required to inhibit enzyme function, resulting in a resistant phenotype.

Numerous studies on clinical isolates of various fungal species, particularly Candida albicans, have identified a wide range of mutations in the ERG11 gene that contribute to azole resistance. nih.gov While much of the research has focused on resistance to other azoles like fluconazole (B54011), the shared mechanism of action implies that these mutations are also relevant for this compound resistance. Specific amino acid substitutions can alter the three-dimensional structure of the enzyme's active site, sterically hindering the binding of the bulky azole molecule. nih.gov Research has identified "hot-spot" regions within the ERG11 gene where resistance-conferring mutations frequently occur. nih.gov

Table 1: Examples of ERG11 Mutations Associated with Azole Resistance

Fungal Species Amino Acid Substitution Reference
Candida albicans Y132F nih.gov
Candida albicans K143R nih.gov

Note: This table represents examples of mutations identified in the context of general azole resistance, which are likely to impact this compound susceptibility due to the shared drug target.

An alternative to altering the drug target is to increase its abundance within the cell. Overexpression of the ERG11 gene leads to higher levels of lanosterol 14α-demethylase. uthsc.edu This increase in target enzyme concentration effectively dilutes the intracellular concentration of this compound, necessitating a higher drug dose to achieve the same level of enzyme inhibition. nih.gov Studies have shown that ERG11 overexpression is a significant defense mechanism against azole antifungals. This mechanism can act independently or in concert with mutations in the ERG11 gene to confer even higher levels of resistance. The upregulation of ERG11 can be caused by various genetic events, including activating mutations in transcription factors that regulate its expression or an increase in the gene's copy number through chromosomal duplications. nih.govuthsc.edu

Efflux Pump Mediated Resistance

A critical mechanism for fungal drug resistance involves the active transport of antifungal agents out of the cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels. This process is mediated by efflux pumps, which are transmembrane proteins that recognize and extrude a wide variety of substrates.

Two major superfamilies of efflux pumps are implicated in antifungal resistance: the Major Facilitator Superfamily (MFS) and the ATP-Binding Cassette (ABC) transporters. nih.govtaylorandfrancis.com MFS transporters are secondary active transporters that utilize the proton motive force across the cell membrane to expel drugs. nih.govwikipedia.org ABC transporters, on the other hand, are primary active transporters that are powered by ATP hydrolysis to drive the efflux of substrates. nih.govresearchgate.net Both families of transporters can have broad substrate specificities, enabling them to recognize and transport various structurally and functionally unrelated compounds, including azole antifungals. nih.gov

The genetic basis for increased drug efflux often lies in the overexpression of the genes encoding these transporter proteins. A key example is the MDR1 (Multidrug Resistance 1) gene, which encodes an MFS transporter. nih.gov Overexpression of MDR1 has been frequently observed in azole-resistant clinical isolates of C. albicans. nih.govmdpi.com This upregulation is often caused by gain-of-function mutations in transcriptional regulators that control MDR1 expression. nih.govokstate.edu

Specific to this compound, research has identified a single gene mutation on chromosome II in Aspergillus nidulans that confers resistance, suggesting a multidrug resistance (MDR)-type mechanism. nih.gov A similar mechanism has been proposed for tioconazole-resistant strains of Trichophyton rubrum. nih.gov Furthermore, the overexpression of the yeast gene YLR177w has been shown to provide tolerance to this compound.

Table 2: Genes Implicated in Efflux Pump-Mediated Azole Resistance

Gene Transporter Family Fungal Species Implication for this compound Resistance Reference
acrA1 Multidrug Resistance (MDR)-type Aspergillus nidulans, Trichophyton rubrum Direct evidence of conferring resistance to tioconazole (B1681320). nih.gov
YLR177w Not specified Saccharomyces cerevisiae Overexpression provides tolerance to tioconazole.

Transcriptomic and Proteomic Analysis of Resistance Mechanisms

The development of resistance to azole antifungals like this compound is a multifactorial process. brieflands.com High-throughput technologies such as transcriptomics and proteomics have become powerful tools for investigating the global changes in gene and protein expression that accompany the acquisition of resistance. researchgate.netnih.gov These approaches allow for a comprehensive view of the cellular pathways that are altered in resistant fungal strains.

Global gene expression profiling in fungal strains resistant to azoles, including by extension this compound, has revealed a coordinated upregulation of genes involved in several key defense mechanisms. A primary mechanism is the increased expression of genes encoding drug efflux pumps. nih.govinfectiologyjournal.com These transporters, belonging to the ATP-binding cassette (ABC) transporter family and the major facilitator superfamily (MFS), actively expel antifungal agents from the fungal cell, thereby reducing the intracellular drug concentration to sub-lethal levels. nih.gov

Another significant finding from transcriptomic analyses is the overexpression of genes within the ergosterol biosynthesis pathway, particularly the ERG11 gene. nih.govinfectiologyjournal.com This gene encodes the target enzyme for azole antifungals, lanosterol 14α-demethylase. Increased production of this enzyme can effectively titrate the drug, requiring higher concentrations to achieve a therapeutic effect. nih.gov Furthermore, studies have identified the upregulation of genes involved in stress response pathways, indicating that fungi activate general defense mechanisms to cope with the cellular stress induced by antifungal exposure. nih.gov

Table 1: Key Gene Families Upregulated in Azole-Resistant Fungal Strains

Gene FamilyFunctionRole in Resistance
ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2)Drug EffluxReduces intracellular accumulation of this compound by actively pumping it out of the cell. nih.govnih.gov
Major Facilitator Superfamily (MFS) (e.g., MDR1)Drug EffluxContributes to multidrug resistance by transporting a broad range of substrates, including azoles. brieflands.comnih.gov
Ergosterol Biosynthesis Genes (e.g., ERG11)Sterol SynthesisOverexpression of the target enzyme reduces the inhibitory effect of this compound. nih.govnih.gov
Stress Response Genes (e.g., Heat Shock Proteins)Cellular ProtectionHelps the fungal cell to cope with the oxidative and membrane stress induced by antifungal agents. frontiersin.orgresearchgate.net

Beyond the well-characterized resistance mechanisms, genomic screening approaches have led to the identification of novel genes that contribute to this compound resistance. A notable example is the discovery of the YLR177w gene in the model yeast Saccharomyces cerevisiae.

Research involving the transformation of wild-type yeast cells with a high copy genomic DNA expression library identified that the overexpression of the YLR177w gene enables the cells to tolerate otherwise toxic levels of this compound. Conversely, the deletion of this gene from the yeast genome rendered the cells more susceptible to the drug. researchgate.net The YLR177w gene encodes a putative protein of unknown function, but its role in conferring resistance suggests it may be involved in a novel regulatory pathway or cellular process that mitigates the effects of this compound. researchgate.net This discovery highlights the potential for identifying new antifungal drug targets by exploring previously uncharacterized genes.

In other fungal species, such as Aspergillus nidulans, genetic analysis has pointed to mutations in a single gene, acrA1, as being responsible for resistance to this compound. nih.gov This gene is also associated with resistance to acridine (B1665455) derivatives, suggesting a multidrug resistance-type mechanism. nih.gov

Table 2: Novel Genes Implicated in this compound Resistance

GeneOrganismProposed Role in Resistance
YLR177wSaccharomyces cerevisiaeOverexpression confers tolerance to this compound; encodes a protein of unknown function.
acrA1Aspergillus nidulansMutation confers resistance to this compound and acridine derivatives, suggesting a multidrug resistance mechanism. nih.gov

Adaptive Responses of Fungi to Tioconazole Exposure at the Molecular Level

Fungi exhibit a range of adaptive responses at the molecular level to survive exposure to this compound. These adaptations are often the result of the transcriptional and proteomic changes discussed previously and represent a more stable, long-term survival strategy. nih.gov

One critical adaptive response is the alteration of the cell membrane composition. Since this compound targets ergosterol biosynthesis, fungi may adapt by modifying the sterol content of their membranes to reduce the drug's efficacy. This can involve not only the overexpression of ERG genes but also mutations within these genes that lead to a modified target enzyme with lower affinity for azole drugs. nih.gov

Furthermore, fungi can enhance their stress response pathways to counteract the toxic effects of this compound. This includes the upregulation of heat shock proteins and enzymes involved in detoxifying reactive oxygen species, which can accumulate as a result of drug-induced cellular stress. frontiersin.orgresearchgate.net

The formation of biofilms is another significant adaptive strategy. Fungi within a biofilm are encased in an extracellular matrix that can act as a physical barrier, limiting the penetration of antifungal agents. frontiersin.org Cells within a biofilm also exhibit different physiological states, with some cells being metabolically less active and therefore less susceptible to drugs that target active cellular processes. frontiersin.org This complex, multicellular structure provides a protected environment where fungi can better withstand antifungal treatment. frontiersin.org

Computational and in Silico Research Applications

Advanced Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the binding characteristics of (-)-Tioconazole with its target enzymes.

Lanosterol (B1674476) 14α-Demethylase (CYP51): As an azole antifungal, this compound's primary target is Lanosterol 14α-demethylase, a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi. drugbank.com Molecular docking studies have been employed to understand the binding mode of azole antifungals with CYP51. nih.govfarmaciajournal.com These studies reveal that the nitrogen atom of the imidazole (B134444) ring of azoles, including tioconazole (B1681320), coordinates with the heme iron of the cytochrome P450 enzyme. drugbank.com The binding is further stabilized by hydrophobic interactions between the azole molecule and the amino acid residues in the active site of CYP51. frontiersin.org The affinity of these interactions is critical for the inhibitory activity of the drug. farmaciajournal.com While specific binding energy values from docking studies for this compound with CYP51 are not consistently reported across all public literature, comparative docking scores for novel synthesized azole derivatives have been in the range of -11.1 to -11.6 kcal/mol, which is more favorable than the standard drug fluconazole (B54011) (-8.2 kcal/mol). nih.gov

Tubulin: Research has identified tubulin as a target for this compound, suggesting a mechanism for its cytotoxic effects. nih.gov Molecular docking studies have shown that this compound binds to the colchicine (B1669291) site at the interface of the tubulin heterodimer. nih.govresearchgate.net This binding is predicted to interfere with microtubule polymerization, leading to cell cycle arrest. nih.gov The interaction is stabilized by interactions with amino acid residues such as Serα178, Thrα179, Leuβ248, Lysβ352, and Alaβ354, which are common to the binding sites of both tioconazole and DAMA-colchicine. nih.gov The binding affinity of this compound to tubulin has been calculated to be approximately -88.87 kcal/mol using Prime-MMGBSA. nih.gov

ATG4: this compound has been identified as an inhibitor of ATG4A and ATG4B, cysteine proteases involved in autophagy. nih.gov Docking experiments revealed that tioconazole preferably docks at the active site of the open, active form of ATG4B. nih.govresearchgate.net This interaction is thought to obstruct substrate binding and reduce autophagic flux. nih.gov The active site of ATG4B includes the catalytic cysteine (Cys74), Asp278, and His280. nih.govresearchgate.net

PI3K: Molecular docking studies have explored the interaction of this compound with phosphoinositide 3-kinases (PI3K). These studies indicate that tioconazole can bind to the ATP-binding pocket of PI3Kγ and PI3Kα. nih.gov For PI3Kγ, the estimated free energy of binding was -9.10 kcal/mol, with a predicted inhibition constant (Ki) of 215.23 nM. nih.gov The interaction with PI3Kα showed a similar estimated binding free energy of -8.99 kcal/mol and a Ki of 257.99 nM. nih.gov

Cytochrome P450s: Besides its primary target, CYP51, this compound also interacts with mammalian cytochrome P450 enzymes, such as CYP3A4. nih.gov This interaction is a critical consideration in drug metabolism and potential drug-drug interactions. nih.gov Molecular docking is a key tool to predict the binding of drugs to the active site of cytochrome P450s, which contains a heme group. mdpi.com Studies on the binding of azole drugs to a double mutant (DM) of the BM3 heme domain showed that tioconazole binds approximately 50-fold tighter to the DM heme domain than to the wild-type (WT) domain, with binding affinities of 0.39 ± 0.03 μM for DM and 18.4 ± 0.9 μM for WT. researchgate.net

Target Enzyme Predicted Binding Site Key Interacting Residues (if specified) Predicted Binding Affinity/Score
Lanosterol 14α-Demethylase (CYP51) Active site, coordinating with heme iron Hydrophobic residues Not consistently reported for this compound; comparative azoles show scores of -11.1 to -11.6 kcal/mol nih.gov
Tubulin Colchicine site at the dimer interface Serα178, Thrα179, Leuβ248, Lysβ352, Alaβ354 nih.gov -88.87 kcal/mol (Prime-MMGBSA) nih.gov
ATG4B Active site of the open conformation Cys74, Asp278, His280 nih.govresearchgate.net Not specified
PI3Kγ ATP-binding pocket Not specified -9.10 kcal/mol (estimated free energy), 215.23 nM (Ki) nih.gov
PI3Kα ATP-binding pocket Not specified -8.99 kcal/mol (estimated free energy), 257.99 nM (Ki) nih.gov
Cytochrome P450 (DM BM3 heme domain) Active site Not specified 0.39 ± 0.03 μM (Kd) researchgate.net

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.

Tubulin Targets: The colchicine binding site on tubulin is a well-established target for the discovery of new anticancer agents. researchgate.netacs.org Structure-based and pharmacophore-based virtual screening approaches have been successfully employed to identify novel tubulin inhibitors that target this site. acs.orgacs.orgnih.gov These campaigns have led to the discovery of structurally diverse compounds with inhibitory activity against tubulin polymerization. acs.orgresearchgate.net For example, a hierarchical virtual screening of a library of approximately 100,000 compounds resulted in the identification of five molecules with tubulin inhibitory activity. acs.org

Lanosterol 14α-Demethylase (CYP51) Targets: Given the importance of CYP51 as an antifungal target, virtual screening has been utilized to discover new inhibitors. nih.govimedpub.com Both shape-based and pharmacophore-based screening protocols have been implemented to search chemical databases for potential CYP51 inhibitors. nih.gov These in silico methods have proven effective in discriminating known CYP51 inhibitors from other molecules and have led to the identification of promising new lead compounds for the development of novel antifungal agents. nih.govnih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are used to analyze the physical movements of atoms and molecules. These simulations provide detailed information on the conformational changes and stability of protein-ligand complexes over time.

Tubulin Dimer Conformation upon Binding: MD simulations of the tubulin-(-)-Tioconazole complex have been performed to assess its stability and to investigate conformational changes in the tubulin dimer upon ligand binding. nih.gov These simulations, running for up to 0.5 µs, have shown that the tubulin-tioconazole complex reaches a stable conformation. nih.gov A significant finding from these simulations is that tioconazole induces and maintains a "curved" conformation in the tubulin dimer, which is similar to the conformation induced by colchicine. nih.govresearchgate.net This conformational change is believed to be a key part of its mechanism of inhibiting microtubule assembly. nih.gov

ATG4 Complex Stability: MD simulations have also been used to support the stability of the docked pose of tioconazole in the active site of ATG4 in its open form. nih.govnih.gov These simulations suggest that tioconazole can stably occupy the active site, leading to the obstruction of substrate binding. nih.govnih.gov

ATG4 and LC3 Interaction: MD simulations have been instrumental in revealing the finer details of this compound's interaction with ATG4. The simulations suggest that in addition to stably occupying the active site of ATG4, tioconazole can also transiently interact with an allosteric regulation site in LC3, a substrate of ATG4. nih.govnih.govresearchgate.net This dual interaction mode provides a more comprehensive explanation for the experimentally observed reduction in autophagic flux. nih.govnih.gov The concept of allosteric modulation, where a ligand binds to a site other than the active site to regulate the protein's activity, is an emerging paradigm in drug discovery. nih.govnih.gov

Binding Free Energy Calculations

Binding free energy calculations are used to estimate the strength of the non-covalent interaction between a ligand and a protein. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used for this purpose. nih.govmdpi.com

Quantitative Assessment of Ligand-Protein Interaction Strengths (e.g., Prime/MM-GBSA)

A critical aspect of understanding a drug's efficacy is quantifying the strength of its interaction with its biological target. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a widely used computational technique to estimate the binding free energy of a ligand to a protein. nih.gov This approach combines molecular mechanics energy calculations with continuum solvation models to provide a quantitative measure of binding affinity.

In recent studies, the Prime/MM-GBSA method has been utilized to investigate the interaction of this compound with its targets. For instance, research into Tioconazole's anticancer properties revealed its ability to bind to tubulin, a protein crucial for cell division. nih.gov The calculation of binding affinity using Prime/MM-GBSA indicated that Tioconazole binds strongly to tubulin with a calculated binding free energy (ΔGbind) of -88.87 kcal/mol. nih.gov This strong interaction supports the experimental observation that Tioconazole inhibits microtubule assembly. nih.gov The binding energy is calculated based on the difference in minimized energy between the protein-ligand complex and the unbound components, along with solvation energy differences. nih.gov

Similarly, in the context of drug repurposing, computational screening identified Tioconazole as a potential inhibitor of ATG4B, a cysteine protease involved in autophagy. nih.gov Molecular dynamics simulations combined with MM-GBSA calculations were used to rank potential inhibitors, supporting the finding that Tioconazole can stably occupy the active site of the enzyme. nih.gov A highly similar analogue, miconazole (B906), which was also assessed, did not show as favorable an inhibitory effect, underscoring the specificity of the Tioconazole-ATG4B interaction. nih.gov

Binding Affinity of this compound with Protein Targets Calculated by Prime/MM-GBSA
Protein TargetBinding Free Energy (ΔGbind)Reference
Tubulin-88.87 kcal/mol nih.gov
ATG4BComputationally ranked as a strong binder nih.gov

In Silico Structure-Activity Relationship (SAR) Prediction and Optimization

In silico Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of compounds with their biological activity. nih.gov By understanding which molecular features contribute to or detract from a desired effect, researchers can computationally predict the activity of novel compounds and guide the optimization of lead structures. mdpi.com These computational models use descriptors of molecular properties to build predictive relationships, which can significantly streamline the drug design process. nih.govmdpi.com

Rational Design of Tioconazole Analogues with Enhanced Specificity or Potency

Rational drug design leverages the understanding of a drug's interaction with its target to design new molecules with improved characteristics, such as enhanced potency or better specificity. nih.gov Analogue-based drug design is an effective strategy that uses a known active molecule, like Tioconazole, as a starting point for modifications. nih.gov Computational studies have explored how structural modifications to the Tioconazole molecule could lead to derivatives with more desirable properties. ptfarm.pl

For example, research has focused on introducing specific substituents to the imidazole ring of Tioconazole to improve its interaction with polar environments, which can be a source of better pharmacokinetic properties. ptfarm.pl The introduction of hydroxyl (-OH) and methylhydroxyl (-CH2OH) groups has been investigated through quantum-chemical calculations to assess their impact on the molecule's properties. ptfarm.pl Such modifications aim to enhance the molecule's interaction with its biological target or improve its solubility and permeability, potentially leading to analogues with greater therapeutic efficacy. ptfarm.pl This approach of systematically modifying a reference molecule is a common method in analogue design to explore and optimize biological properties. drugdesign.org

Predictive Modeling of Molecular Properties Relevant to Intracellular Delivery and Target Engagement

The effectiveness of a drug is not only dependent on its binding affinity to the target but also on its ability to reach that target within the body. This involves processes like absorption, distribution, metabolism, and excretion (ADME), which are governed by the molecule's physicochemical properties. researchgate.net Predictive computational models are crucial for estimating these properties early in the drug discovery process.

For this compound and its derivatives, quantum-chemical calculations have been used to compute properties relevant to bioavailability, such as the free energy of solvation (ΔG). ptfarm.pl By calculating the solvation energy in both polar (water) and nonpolar (chloroform) environments, researchers can predict a compound's solubility and permeability, which are key components of the Biopharmaceutical Classification System (BCS). ptfarm.pl For instance, the calculated ΔG of solvation by water for Tioconazole was -0.51 kcal/mol, while a hydroxylated derivative showed a more favorable value of -3.25 kcal/mol, suggesting improved interaction with a polar medium. ptfarm.pl These predictive models provide valuable insights that can guide the synthesis of new compounds with better potential for intracellular delivery and successful engagement with their intended targets. ptfarm.pl

Calculated Free Energy of Solvation (ΔG) for this compound and its Derivatives
CompoundΔG of Solvation in Water (kcal/mol)ΔG of Solvation in Chloroform (B151607) (kcal/mol)Reference
This compound-0.51-5.25 ptfarm.pl
Tioconazole -OH derivative-3.25-2.72 ptfarm.pl
Tioconazole -CH2OH derivative-1.58-3.32 ptfarm.pl

Pharmacophore Modeling and Ligand-Based Drug Design

In situations where the three-dimensional structure of the biological target is unknown, ligand-based drug design (LBDD) becomes a powerful strategy. jubilantbiosys.comgardp.org This approach relies on the knowledge of molecules that are known to be active. fiveable.me Pharmacophore modeling is a cornerstone of LBDD, which involves identifying the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule's biological activity. researchgate.net

A pharmacophore model can be generated from a set of active ligands, like this compound and other azole antifungals, by aligning them and extracting their common chemical features. nih.gov This model then serves as a 3D template for virtual screening of large compound libraries to identify novel molecules that possess the required features and spatial arrangement, and thus are likely to be active. nih.gov The resulting hits can then be synthesized and tested, or used as a starting point for further optimization. drugdesign.org While specific pharmacophore models developed directly from this compound are not extensively detailed in the literature, the principles of this technique are widely applied in the design of new antifungal agents and other therapeutics. nih.gov The insights gained from such models can guide the design of novel derivatives with improved potency, selectivity, and bioavailability. researchgate.net

Emerging Research Directions and Methodological Advances

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Dissection

Multi-omics strategies, which integrate data from different biological layers, are poised to provide a holistic view of the cellular response to (-)-Tioconazole. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a detailed map of the pathways perturbed by the compound, moving from its primary target to the full spectrum of downstream consequences.

While comprehensive multi-omics studies focused specifically on this compound are still emerging, research on the broader class of azole antifungals provides a clear framework for the expected cellular responses. The primary mechanism of azoles involves the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 or CYP51 gene. frontiersin.orgnih.gov This targeted action triggers a cascade of transcriptional and translational adjustments in fungi like Candida albicans.

Transcriptomic and proteomic analyses of fungal cells treated with azoles consistently reveal the upregulation of genes and proteins involved in the ergosterol (B1671047) biosynthesis pathway, representing a compensatory response to the enzymatic inhibition. nih.govnih.gov Furthermore, a common mechanism of acquired resistance involves the overexpression of genes encoding drug efflux pumps, which actively transport the antifungal agent out of the cell. nih.gov Proteomic studies can confirm the increased abundance of these transporter proteins at the cell membrane. frontiersin.org Therefore, a multi-omics approach to studying Tioconazole (B1681320) would be expected to quantify changes in these key areas, providing precise data on the cellular strategies for coping with drug-induced stress.

Omics LevelKey Cellular ComponentTypical Response to Azole AntifungalsFunctional Implication
Genomics/TranscriptomicsERG11 (CYP51) GeneUpregulation of mRNA expressionCompensatory effort to produce more target enzyme
Genomics/TranscriptomicsEfflux Pump Genes (e.g., CDR1, MDR1)Upregulation of mRNA expressionIncreased removal of the drug from the cell, leading to resistance
ProteomicsLanosterol 14α-demethylaseIncreased protein levels (compensatory)Attempt to overcome enzymatic inhibition
ProteomicsEfflux Pump ProteinsIncreased protein abundance in the cell membraneEnhanced drug efflux capacity
ProteomicsStress Response ProteinsUpregulation of heat shock proteins and oxidative stress enzymesManagement of cellular damage caused by membrane disruption

Metabolomics provides a direct functional readout of the biochemical state of a cell and is exceptionally well-suited for studying the effects of this compound. By inhibiting lanosterol 14α-demethylase, Tioconazole causes a predictable and significant disruption in the sterol profile of the fungal cell membrane. drugbank.compatsnap.com

The primary metabolic consequences are the depletion of the final product, ergosterol, and the corresponding accumulation of its precursor, lanosterol. frontiersin.orgfrontiersin.org This shift is critical, as ergosterol is essential for maintaining the integrity, fluidity, and function of the fungal membrane. patsnap.com The buildup of lanosterol and other 14α-methylated sterol intermediates can be toxic, leading to increased membrane permeability and eventual cell death. frontiersin.orgmdpi.com Beyond the direct impact on sterols, broader metabolomic analyses have shown that antifungal agents can induce common metabolic changes, including a dramatic reduction in adenosine (B11128) triphosphate (ATP) levels, suggesting a wider disruption of cellular energy homeostasis. researchgate.net

MetaboliteAssociated PathwayEffect of this compoundBiochemical Consequence
LanosterolErgosterol BiosynthesisAccumulationServes as a precursor for potentially toxic sterols
ErgosterolErgosterol BiosynthesisDepletionLoss of membrane integrity, fluidity, and function patsnap.com
14α-methyl-fecosterolErgosterol BiosynthesisAccumulationCan be converted to toxic sterol species frontiersin.org
Adenosine Triphosphate (ATP)Cellular Energy MetabolismReductionIndicates broad disruption of cellular energetic processes researchgate.net

Development of Advanced In Vitro Models for Mechanistic Studies

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironments found in living tissues. The development of advanced three-dimensional (3D) models is providing researchers with more physiologically relevant platforms to investigate the activity and mechanisms of compounds like this compound.

Organoids and other 3D cell culture systems are revolutionizing in vitro research by better mimicking the cell-cell and cell-matrix interactions of native tissues. nih.govsigmaaldrich.comleica-microsystems.com While the application of human organoid models to study this compound is a future direction, a highly relevant and established 3D model in mycology is the fungal biofilm. Biofilms are complex, structured communities of microbial cells encased in a self-produced extracellular matrix. They exhibit high resistance to antifungal agents and are a major clinical challenge. frontiersin.orgasm.org

Studying the efficacy of this compound against biofilms provides a more realistic assessment of its potential activity in the context of persistent infections. A high-throughput screening study demonstrated that this compound is effective at inhibiting the formation of Candida albicans biofilms and also shows potency against preformed biofilms. asm.org Such 3D models are critical for identifying compounds that can overcome the inherent resistance of these complex microbial structures.

Microfluidic platforms, or "lab-on-a-chip" systems, enable the precise manipulation of small fluid volumes, offering significant advantages for biochemical assays and materials science. mdpi.commdpi.com These systems allow for high-throughput screening, reduced reagent consumption, and the creation of highly controlled experimental conditions. bmglabtech.comnih.gov

A recent methodological advance directly involving this compound is its formulation into keratin (B1170402) nanoparticles using a custom-made 3D-printed microfluidic chip. nih.govcore.ac.uk This research optimized the manufacturing process by controlling parameters such as the total flow rate (TFR) and flow rate ratio (FRR) to produce nanoparticles with a uniform size below 200 nm and high encapsulation efficiency. nih.govcore.ac.uk Such platforms are instrumental not only for developing novel drug delivery systems but also for performing high-throughput antimicrobial susceptibility tests to rapidly determine the efficacy of compounds against various pathogens. mdpi.com

Novel Applications of Tioconazole as a Biochemical Probe

Beyond its therapeutic use, the specific molecular interactions of this compound make it a valuable tool for basic research. A biochemical probe is a small molecule used to study biological systems, often by selectively inhibiting a specific protein to elucidate its function.

The most established use of this compound as a probe is in the study of cytochrome P450 enzymes, specifically lanosterol 14α-demethylase (CYP51). nih.govtaylorandfrancis.com Due to its high affinity and specificity for this enzyme, it can be used in biochemical assays to investigate the enzyme's structure, function, and role in sterol metabolism.

More recently, a drug repurposing screen identified a novel and unexpected application for this compound. The compound was found to be an effective inhibitor of autophagy-related cysteine proteases ATG4A and ATG4B, with half-maximal inhibitory concentrations (IC₅₀) of 1.3 µM and 1.8 µM, respectively. nih.govnih.gov Autophagy is a fundamental cellular process for degrading and recycling cellular components. By inhibiting ATG4, Tioconazole can block autophagic flux. This discovery positions this compound as a valuable biochemical probe for studying the autophagy pathway and suggests its potential repositioning as a chemosensitizer in cancer therapy, where autophagy often serves as a survival mechanism for tumor cells. nih.govnih.gov

Target ProteinBiological ProcessApplication as a Biochemical Probe
Lanosterol 14α-demethylase (CYP51)Ergosterol BiosynthesisUsed to selectively inhibit the enzyme to study its kinetics, structure, and role in fungal membrane synthesis. nih.govtaylorandfrancis.com
ATG4A / ATG4B ProteasesAutophagyUsed as a novel inhibitor to block autophagic flux, enabling the study of the autophagy pathway's role in normal physiology and disease states like cancer. nih.govnih.gov

Utilization as a Tool for Studying Microtubule Dynamics and Autophagy Pathways

This compound has emerged as a valuable tool for cell biologists, primarily due to its distinct effects on two critical cellular processes: microtubule dynamics and autophagy.

Its interaction with the tubulin protein complex allows for the detailed study of cytoskeletal functions. Research has demonstrated that this compound binds to tubulin and inhibits its assembly into microtubules. researchgate.net This action leads to the depolymerization of both interphase and mitotic microtubules, causing significant defects in the formation of the mitotic spindle and the proper alignment of chromosomes during metaphase. researchgate.net By inducing a "curved" conformation in the tubulin dimer, it effectively arrests the cell cycle at mitosis, providing a chemical model to study the regulatory mechanisms governing mitotic progression and the spindle assembly checkpoint. researchgate.netnih.gov

Furthermore, this compound has been identified as a specific inhibitor of the autophagy-related 4 (ATG4) family of cysteine proteases, particularly ATG4A and ATG4B. nih.govnih.gov Autophagy is a cellular recycling process crucial for homeostasis, and its dysregulation is implicated in various diseases. This compound obstructs the processing of Microtubule-associated protein 1A/1B-light chain 3 (LC3), a key step in autophagosome formation. nih.gov This inhibition of autophagic flux makes this compound a useful pharmacological tool to investigate the functional roles of autophagy in normal physiology and in pathological contexts, such as cancer cell survival. nih.govnih.gov

Probing Fungal Sterol Biosynthesis and Resistance Mechanisms

The primary and most well-understood mechanism of this compound's antifungal activity is the disruption of the fungal cell membrane through the inhibition of ergosterol biosynthesis. drugbank.compatsnap.comresearchgate.net This makes it an excellent probe for studying this essential fungal pathway. It specifically targets and inhibits the cytochrome P-450 enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. drugbank.comresearchgate.net This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. drugbank.comresearchgate.net Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols within the fungal membrane, resulting in increased permeability, disruption of membrane-bound enzyme function, and ultimately, cell death. patsnap.comresearchgate.net

Beyond its use in elucidating the sterol biosynthesis pathway, this compound is also instrumental in studying the mechanisms of antifungal resistance. Research in the model fungus Aspergillus nidulans has identified a specific gene mutation that confers resistance to tioconazole. This mutation is located in a gene closely linked to the acrA1 allele, which is responsible for resistance to acridine (B1665455) derivatives, suggesting the involvement of a multidrug resistance (MDR)-type mechanism. Similar observations in the pathogenic fungus Trichophyton rubrum, where tioconazole-resistant strains also showed resistance to acriflavine (B1215748) and ethidium (B1194527) bromide, point towards a conserved resistance strategy that can be further investigated using tioconazole as a selective agent.

Repurposing Investigations for Non-Antifungal Targets: Mechanistic Insights

The discovery of this compound's effects on fundamental cellular processes in mammalian cells has spurred investigations into its repurposing for non-antifungal therapies, most notably in oncology.

Deeper Understanding of Anticancer Mechanisms beyond Direct Toxicity

The anticancer potential of this compound is multifaceted, extending beyond simple cytotoxicity. The mechanistic basis for its antitumor activity is an area of active investigation, with several key pathways identified.

A primary mechanism is its ability to disrupt microtubule dynamics in cancer cells. researchgate.net By inhibiting tubulin polymerization, this compound induces a potent mitotic block, preventing cancer cell proliferation. researchgate.netnih.gov This cell cycle arrest ultimately triggers apoptosis, or programmed cell death, contributing significantly to its cytotoxic effects on various cancer cell lines, including HeLa, A549, and MCF-7. researchgate.netnih.gov

Another critical aspect of its anticancer activity is the inhibition of autophagy. nih.govnih.gov Tumor cells often utilize autophagy as a survival mechanism to withstand metabolic stress and resist chemotherapy. nih.gov By inhibiting ATG4 and diminishing autophagic flux, this compound compromises this survival strategy. nih.govnih.gov This action not only inhibits tumor cell viability on its own but also sensitizes cancer cells to the effects of conventional chemotherapeutic agents like doxorubicin (B1662922), suggesting a potential role as a chemosensitizer. nih.govnih.gov Studies have shown that this autophagy inhibition can enhance chemotherapy-induced apoptosis in cancer cells and tumor xenografts. nih.govnih.gov Furthermore, some research suggests that this compound may also exert its anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.

Inhibitory Activity of this compound on Cellular Processes and Cancer Cell Lines
Target/Cell LineParameterValueReference
ATG4AIC₅₀1.3 µM nih.govnih.gov
ATG4BIC₅₀1.8 µM nih.govnih.gov
HeLa (Cervical Cancer)IC₅₀~15 µM researchgate.net
A549 (Lung Cancer)IC₅₀18.9 ± 0.4 µM nih.gov
MCF-7 (Breast Cancer)IC₅₀18.2 ± 0.5 µM nih.gov

Exploration of Immunomodulatory or Anti-inflammatory Pathways at the Molecular Level

The exploration of this compound's potential immunomodulatory or anti-inflammatory effects at a detailed molecular level is a nascent field with limited available data. While the compound is primarily recognized for its antimicrobial and emerging anticancer properties, some evidence suggests it may possess anti-inflammatory characteristics.

One study involving a topical cream containing 1% tioconazole reported anti-inflammatory effects. The beneficial outcomes were associated with a reduction in the levels of several inflammatory mediators, including cyclooxygenase-2 (COX-2) and nitric oxide. The study also noted decreased activity of enzymes such as hyaluronidase, elastase, and collagenase. However, this research was conducted on a final product formulation, making it difficult to attribute these effects solely to this compound and to delineate a specific molecular pathway. As of now, dedicated studies focusing on the direct interaction of this compound with key signaling pathways in immune cells (e.g., NF-κB, JAK-STAT) or its effect on the production of specific cytokines and prostaglandins (B1171923) are not extensively reported in the scientific literature. Therefore, a deeper molecular-level understanding of any potential immunomodulatory or anti-inflammatory actions remains an open area for future investigation.

Q & A

Q. What is the primary mechanism of action of (-)-Tioconazole against fungal pathogens, and how is this evaluated experimentally?

this compound inhibits lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungal membranes . Experimental validation involves:

  • Enzyme inhibition assays : Purified fungal cytochrome P450 enzymes are incubated with the drug, and activity is measured via spectrophotometric detection of demethylation byproducts .
  • Sterol profiling : GC-MS quantifies ergosterol depletion in treated vs. untreated fungal cultures .
  • Morphological analysis : Scanning electron microscopy (SEM) visualizes hyphal damage and membrane integrity loss .

Q. What standardized protocols exist for determining this compound's minimum inhibitory concentration (MIC) against Candida species?

The CLSI M27-A3 broth microdilution method is widely used:

  • Media : RPMI 1640 with 0.5–2% glucose, pH 7.0, incubated at 35°C for 24–48 hours .
  • Quality control : Include reference strains (e.g., Candida albicans ATCC 90028) and validate results with time-kill assays at 0×, 1×, 2×, and 4× MIC .
  • Data interpretation : Account for inoculum size (0.5–2.5 × 10³ CFU/mL) and pH-dependent ionization effects .

Q. Which physicochemical properties of this compound are critical for antifungal activity, and how are they characterized?

Key properties include logP (lipophilicity), pKa (ionization potential), and crystalline structure:

  • Lipophilicity : Determined via shake-flask method or HPLC retention time correlation .
  • Solubility : Assessed in simulated biological fluids (e.g., vaginal pH 4.2) using UV spectrophotometry .
  • Crystallinity : Analyzed via X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to correlate with dissolution rates .

Advanced Research Questions

Q. How can researchers employ experimental design to optimize this compound formulations for mucosal adhesion?

Use a Box-Behnken design with factors like polymer concentration (X₁), permeation enhancers (X₂), and pH (X₃):

  • Response variables : Mucoadhesive strength (texture analyzer) and drug release (Franz diffusion cells) .
  • Validation : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring of degradation .
  • Statistical analysis : Multivariate ANOVA identifies significant formulation parameters .

Q. What methodologies address discrepancies between in vitro susceptibility data and clinical outcomes for this compound?

Implement a translational research framework :

  • Phase 1 : Validate in vitro models using host-mimicking conditions (e.g., artificial vaginal fluid with mucin) .
  • Phase 2 : Conduct PK-PD modeling in ex vivo skin models to measure free drug concentrations .
  • Phase 3 : Genomic analysis of clinical isolates for resistance markers (e.g., efflux pump overexpression via qRT-PCR) .
  • Statistical reconciliation : Bland-Altman plots compare MIC values under standard vs. host-simulated conditions .

Q. Which advanced analytical techniques are recommended for assessing this compound stability in novel delivery systems?

  • Forced degradation studies : Expose formulations to heat, light, and oxidative stress, followed by UPLC-MS/MS to identify degradation products .
  • Solid-state characterization : Use atomic force microscopy (AFM) and Fourier-transform infrared spectroscopy (FTIR) to detect polymorphic transitions .
  • Bioanalytical validation : Ensure linearity (R² > 0.995), precision (%RSD < 5%), and accuracy (90–110% recovery) per ICH guidelines .

Q. How can genomic tools elucidate fungal resistance mechanisms against this compound?

  • Serial passage assays : Expose fungi to sub-MIC doses over 20 generations; monitor MIC shifts .
  • Whole-genome sequencing : Identify mutations in ERG11 (target enzyme) or overexpression of CDR1/MDR1 (efflux pumps) .
  • CRISPR-Cas9 knockouts : Validate gene function by disrupting candidate resistance genes in lab strains .

Q. What strategies improve pharmacokinetic-pharmacodynamic (PK-PD) modeling of this compound in preclinical studies?

  • Tissue penetration studies : Use microdialysis probes in animal models to measure unbound drug concentrations in infected tissues .
  • Mechanistic modeling : Incorporate parameters like protein binding, tissue partitioning, and fungal growth rates .
  • Validation : Compare model predictions with in vivo efficacy data using Akaike information criterion (AIC) .

Q. How do FINER criteria apply to ethical preclinical research design involving this compound?

  • Feasible : Ensure access to validated fungal strains and analytical infrastructure .
  • Novel : Investigate understudied formulations (e.g., nanoparticles) or resistant species .
  • Ethical : Adhere to OECD guidelines for animal welfare in efficacy testing .
  • Relevant : Align with WHO priorities for antifungal drug development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.